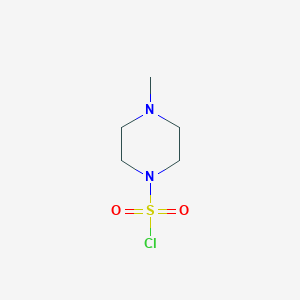

4-methylpiperazine-1-sulfonyl Chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylpiperazine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClN2O2S/c1-7-2-4-8(5-3-7)11(6,9)10/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYYZWFHNRVHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457579 | |

| Record name | 4-methylpiperazine-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1688-95-5 | |

| Record name | 4-methylpiperazine-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpiperazine-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methylpiperazine-1-sulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpiperazine-1-sulfonyl chloride is a key building block in modern medicinal chemistry, valued for its role in the synthesis of a wide array of biologically active sulfonamides. The presence of the reactive sulfonyl chloride group, combined with the versatile 4-methylpiperazine moiety, makes this compound a valuable reagent for introducing the sulfonylpiperazine scaffold into drug candidates. This scaffold is a common feature in numerous therapeutic agents, contributing to improved pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its practical use in research and drug development.

Physicochemical Properties

This compound is typically available as its free base or as a more stable hydrochloride salt. The properties of both forms are crucial for their handling, storage, and application in synthesis.

| Property | This compound | This compound hydrochloride |

| CAS Number | 1688-95-5[1] | 33581-96-3[2] |

| Molecular Formula | C₅H₁₁ClN₂O₂S[1] | C₅H₁₂Cl₂N₂O₂S[2] |

| Molecular Weight | 198.67 g/mol [1] | 235.13 g/mol [2] |

| Appearance | Not explicitly stated, likely a solid or oil | Solid |

| Boiling Point (Predicted) | 282.1 ± 29.0 °C[3] | Not available |

| Density (Predicted) | 1.44 ± 0.1 g/cm³[3] | Not available |

| Storage Temperature | Inert atmosphere, Room Temperature[3] | 2-8°C, under inert atmosphere[4] |

Synthesis and Reactivity

The synthesis of this compound is a critical step in its utilization. While specific, detailed industrial synthesis protocols are often proprietary, a general approach involves the reaction of 1-methylpiperazine with a sulfonating agent.

General Synthesis Pathway

The synthesis of sulfonyl chlorides can be achieved through various methods, including the reaction of a corresponding sulfonic acid with a chlorinating agent or the direct chlorosulfonation of a suitable precursor. For this compound, a common laboratory-scale approach would involve the reaction of 1-methylpiperazine with sulfuryl chloride (SO₂Cl₂) in an inert solvent.

Caption: General synthesis of this compound.

Reactivity Profile

The primary reactivity of this compound is centered around the electrophilic sulfur atom of the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack, most notably by amines to form stable sulfonamides.

The reaction with primary or secondary amines is the most common application of this reagent. This reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine, or an excess of the amine nucleophile) to neutralize the hydrochloric acid byproduct.[5]

Caption: General reaction of this compound with amines.

Spectroscopic Characterization

While a dedicated, publicly available set of spectra for this compound is not readily found, its structure allows for the prediction of key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group protons (a singlet), and two sets of multiplets for the methylene protons of the piperazine ring. The chemical shifts of the piperazine protons adjacent to the sulfonyl group would be downfield compared to those adjacent to the methyl-bearing nitrogen.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the methyl carbon and two distinct signals for the non-equivalent methylene carbons of the piperazine ring.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and fragmentation of the piperazine ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be observable for chlorine-containing fragments.

Applications in Drug Discovery and Development

This compound is a valuable reagent in the synthesis of numerous pharmaceutical compounds. The resulting sulfonamide linkage is a key structural motif in a variety of drugs due to its chemical stability and ability to participate in hydrogen bonding interactions with biological targets.

Case Study: Sildenafil (Viagra™)

A prominent example of the application of a similar sulfonyl chloride is in the synthesis of Sildenafil, a widely used medication for erectile dysfunction and pulmonary arterial hypertension.[2][6] In the synthesis of Sildenafil, a substituted benzenesulfonyl chloride is reacted with 1-methylpiperazine to form the final drug molecule.[6][7] This reaction highlights the importance of the sulfonyl chloride-amine coupling in the construction of complex drug architectures.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide using this compound

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (or its hydrochloride salt)

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

-

To a solution of the primary or secondary amine (1.0 equivalent) in the anhydrous aprotic solvent, add the tertiary amine base (1.1-1.5 equivalents).

-

Stir the solution at room temperature (or cool in an ice bath if the reaction is expected to be highly exothermic).

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture. If using the hydrochloride salt, an additional equivalent of the base may be required.

-

Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Separate the organic layer, and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude sulfonamide product can be purified by recrystallization or column chromatography on silica gel.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: The compound is classified as harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. It is moisture-sensitive and should be handled under an inert atmosphere if possible.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and important reagent in medicinal chemistry and organic synthesis. Its ability to readily form stable sulfonamides makes it a valuable tool for the synthesis of a wide range of biologically active molecules. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective use in the laboratory. As the demand for novel therapeutics continues to grow, the importance of key building blocks like this compound in drug discovery and development is likely to remain significant.

References

- 1. This compound | C5H11ClN2O2S | CID 11171617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methylpiperidine-1-sulfonyl chloride | C6H12ClNO2S | CID 16228446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 33581-96-3|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. cbijournal.com [cbijournal.com]

- 6. Sildenafil - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-Methylpiperazine-1-sulfonyl Chloride (CAS: 1688-95-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-Methylpiperazine-1-sulfonyl chloride, with the CAS number 1688-95-5, is a key heterocyclic building block in the synthesis of a wide array of biologically active molecules.[1] The inherent structural features of the 4-methylpiperazine moiety, combined with the reactive sulfonyl chloride group, make this compound a valuable intermediate in the development of novel therapeutics. The piperazine ring system is a common scaffold in many approved drugs, valued for its ability to impart favorable physicochemical properties such as improved aqueous solubility and bioavailability.[1][2] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and handling of this compound to support its effective utilization in research and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 1688-95-5 | [3][4] |

| Molecular Formula | C₅H₁₁ClN₂O₂S | [3][4][5] |

| Molecular Weight | 198.67 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-(Chlorosulfonyl)-4-methylpiperazine, N-Methylpiperazine-1-sulfonyl chloride | [4] |

| Appearance | Not explicitly stated, likely a solid | N/A |

| Boiling Point | 279.2 ± 7.0 °C (Predicted) | [6] |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [6] |

Synthesis of this compound: A Representative Protocol

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

Disclaimer: This is a representative protocol and should be adapted and optimized by the user. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 1-Methylpiperazine | 100.16 | 1.0 |

| Sulfuryl Chloride | 134.97 | 1.1 |

| Dichloromethane (anhydrous) | - | - |

| Triethylamine | 101.19 | 1.2 |

| Saturated aq. NaHCO₃ | - | - |

| Brine | - | - |

| Anhydrous MgSO₄ | - | - |

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methylpiperazine (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.2 eq) to the cooled solution of 1-methylpiperazine. The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.

-

Slow Addition of Sulfuryl Chloride: Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is necessary to control the temperature.[9]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if it is a solid.

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The primary utility of this compound in drug discovery lies in the high reactivity of the sulfonyl chloride functional group. It readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[7] This reaction is a cornerstone in the synthesis of numerous pharmaceutical compounds.[1]

Sulfonamides are recognized as important functional groups in medicinal chemistry due to their ability to act as bioisosteres for amides and carboxylic acids, often leading to improved pharmacokinetic profiles.[10][11] The sulfonamide linkage is found in a diverse range of therapeutic agents, including antibacterial, anticancer, and diuretic drugs.[1][12]

Caption: General reaction of this compound with a primary amine.

The 4-methylpiperazine moiety itself can contribute to the biological activity of the final molecule by engaging in specific interactions with biological targets. For instance, it is a key component in the structure of the well-known drug sildenafil (Viagra).

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. The GHS classification indicates that it is harmful if swallowed and causes severe skin burns and eye damage.[4]

| Hazard Statement | GHS Classification | Precautionary Measures |

| H302 | Harmful if swallowed | P264, P270, P301+P317, P330, P501 |

| H314 | Causes severe skin burns and eye damage | P260, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405 |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated fume hood. If the substance is a dust or if there is a risk of aerosol formation, a NIOSH-approved respirator with an appropriate cartridge should be used.

First Aid Measures:

-

In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage and Disposal:

Store in a cool, dry, and well-ventilated area in a tightly closed container. Keep away from incompatible materials such as strong oxidizing agents and bases. Dispose of waste material in accordance with local, state, and federal regulations.

References

- 1. This compound | C5H11ClN2O2S | CID 11171617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 33581-96-3|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds Based on Annulation Reactions of 2-Quinolinesulfenyl Halides with Alkenes and Cycloalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Amino-4-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 9. d-nb.info [d-nb.info]

- 10. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

Physical and chemical properties of 4-methylpiperazine-1-sulfonyl chloride

An In-Depth Technical Guide to 4-Methylpiperazine-1-sulfonyl Chloride

Introduction

This compound is a reactive chemical intermediate of significant interest to researchers and professionals in medicinal chemistry and drug development. Its structure incorporates two key pharmacophores: the piperazine ring, a common motif in numerous biologically active compounds, and the highly reactive sulfonyl chloride group. This unique combination makes it a versatile building block for synthesizing a diverse array of complex molecules, particularly sulfonamide derivatives.[1] The sulfonyl chloride functional group serves as a powerful electrophile, enabling facile reactions with a wide range of nucleophiles to forge stable sulfur-nitrogen or sulfur-oxygen bonds.[2] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and handling, offering field-proven insights for its effective application in a research and development setting.

Chemical Identity and Physical Properties

Correctly identifying the compound and understanding its physical characteristics are fundamental to its proper use and storage.

Identifiers

-

IUPAC Name : this compound[3]

-

Molecular Formula : C₅H₁₁ClN₂O₂S[3]

-

Molecular Weight : 198.67 g/mol [3]

-

Canonical SMILES : CN1CCN(CC1)S(=O)(=O)Cl[3]

Physicochemical Data

The physical properties of this compound dictate its handling, storage, and reaction conditions. The data is summarized in the table below.

| Property | Value | Source |

| Appearance | White to yellow powder | [5] |

| Molecular Weight | 198.67 g/mol | [3] |

| Topological Polar Surface Area | 49 Ų | [3] |

| Purity | Typically ≥97% | [5] |

| Storage Conditions | Room temperature, sealed well, under inert atmosphere | [5][6] |

Synthesis and Reactivity

The synthetic utility of this compound is rooted in the predictable and efficient reactivity of the sulfonyl chloride group.

General Synthesis Pathway

The synthesis of this compound is typically achieved via the reaction of 1-methylpiperazine with a suitable sulfonylating agent, such as sulfuryl chloride (SO₂Cl₂), in an inert solvent. The reaction requires careful control of temperature and stoichiometry to prevent side reactions. The piperazine nitrogen acts as a nucleophile, attacking the sulfur atom of the sulfuryl chloride, leading to the displacement of a chloride ion and the formation of the desired product.

Caption: General synthesis workflow for this compound.

Core Reactivity: Nucleophilic Substitution

The primary chemical utility of this compound stems from the high reactivity of the sulfonyl chloride moiety.[1] The electron-withdrawing oxygen atoms polarize the sulfur-chlorine bond, making the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the foundation for its use as a scaffold in drug discovery.

The most common and valuable reaction is the formation of sulfonamides through reaction with primary or secondary amines. This reaction is typically rapid, high-yielding, and forms a stable S-N bond, a key linkage in many pharmaceutical agents.[2]

Caption: Core reactivity pathway: Sulfonamide formation via nucleophilic substitution.

Experimental Protocols

The following protocols are representative of the synthesis and application of this compound. They are designed to be self-validating, with clear steps and rationales.

Protocol: Synthesis of a Novel Sulfonamide Derivative

This protocol is adapted from established methodologies for the synthesis of sulfonamide derivatives and demonstrates the core application of the title compound.[7]

Objective: To synthesize a novel N-substituted-4-methylpiperazine-1-sulfonamide.

Materials:

-

This compound

-

A primary or secondary amine (e.g., aniline) (1.0 mmol)

-

Triethylamine (TEA) (1.2 mmol)

-

Dichloromethane (DCM), anhydrous (30 mL)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the chosen amine (1.0 mmol) in 30 mL of anhydrous DCM.

-

Rationale: DCM is an excellent inert solvent for this reaction, dissolving the reactants without participating in the reaction. Anhydrous conditions are crucial as the sulfonyl chloride can hydrolyze in the presence of water.

-

-

Addition of Sulfonyl Chloride: To the stirred solution, add this compound (1.0 mmol) in one portion.

-

Base Addition: Allow the mixture to stir for 10 minutes. Then, carefully add triethylamine (1.2 mmol) dropwise.

-

Rationale: The reaction generates HCl as a byproduct. TEA is a non-nucleophilic organic base that scavenges the HCl, driving the reaction to completion and preventing protonation of the starting amine. An excess is used to ensure complete neutralization.

-

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 30-60 minutes).

-

Workup - Acid Wash: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL).

-

Rationale: The acid wash removes excess triethylamine and its hydrochloride salt.

-

-

Workup - Base Wash: Wash the organic layer with a saturated NaHCO₃ solution (2 x 20 mL).

-

Rationale: This step removes any residual acidic impurities.

-

-

Workup - Brine Wash: Wash the organic layer with brine (1 x 20 mL).

-

Rationale: The brine wash removes the bulk of the dissolved water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography or recrystallization to obtain the final sulfonamide.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of this compound and its derivatives.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the N-methyl group (singlet, ~2.3 ppm). Two sets of multiplets for the non-equivalent piperazine ring protons (~2.5 ppm and ~3.2 ppm). The deshielding effect of the sulfonyl group causes a downfield shift for the protons on the carbons adjacent to the sulfonylated nitrogen. |

| ¹³C NMR | Resonances for the N-methyl carbon, and the distinct carbons of the piperazine ring. |

| IR Spectroscopy | Strong, characteristic absorption bands for the S=O asymmetric and symmetric stretching of the sulfonyl chloride group, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[8] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺). A characteristic isotopic pattern for the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed for fragments containing the sulfonyl chloride group.[8] |

Safety and Handling

This compound is a hazardous substance that requires careful handling to ensure personnel safety.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[3]

-

Skin Corrosion/Irritation (Category 1B) : H314 - Causes severe skin burns and eye damage.[3]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Avoid all personal contact.[9]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.[10]

-

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water and seek medical attention.[10][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[10][11]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

-

Storage

Store in a cool, dry, well-ventilated area in tightly sealed containers.[9] Keep away from incompatible materials such as water, strong oxidizing agents, and bases. The compound is hygroscopic and reactive towards moisture.

Applications in Drug Development

The this compound scaffold is a valuable starting point for the synthesis of targeted therapeutic agents. The resulting sulfonamides are present in a wide range of drugs, including antibiotics, diuretics, and anticancer agents.[1] The piperazine moiety is known to improve pharmacokinetic properties, such as solubility and bioavailability, and can be crucial for binding to biological targets.

For instance, the condensation of a sulfonyl chloride with an amine is a key step in the synthesis of many complex drugs, including the final step in the synthesis of Sildenafil.[12] While not using this exact reagent, the reaction chemistry is directly analogous and highlights the importance of this synthetic transformation in the pharmaceutical industry. The ability to readily couple this reagent with various amines allows for the rapid generation of compound libraries for high-throughput screening, accelerating the discovery of new drug candidates.[1]

References

- 1. Buy 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride [smolecule.com]

- 2. d-nb.info [d-nb.info]

- 3. This compound | C5H11ClN2O2S | CID 11171617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. This compound x0.9HCl, CasNo.1688-95-5 BOC Sciences United States [bocscichem.lookchem.com]

- 6. 33581-96-3|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. acdlabs.com [acdlabs.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. capotchem.cn [capotchem.cn]

- 11. fishersci.com [fishersci.com]

- 12. Sildenafil - Wikipedia [en.wikipedia.org]

Introduction: Navigating the Nomenclature of a Versatile Building Block

References

- 1. This compound | C5H11ClN2O2S | CID 11171617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Buy 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride [smolecule.com]

- 4. 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride | 1359655-94-9 [m.chemicalbook.com]

- 5. 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride | 1359655-94-9 [chemicalbook.com]

- 6. 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride CAS#: 1359655-94-9 [chemicalbook.com]

- 7. CAS#:1359655-94-9 | 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. Sildenafil - Wikipedia [en.wikipedia.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

IUPAC name for 4-methylpiperazine-1-sulfonyl chloride

An In-Depth Technical Guide to 4-Methylpiperazine-1-sulfonyl Chloride: A Core Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal reagent in modern synthetic and medicinal chemistry. We will explore its fundamental chemical properties, logical synthesis routes, and core reactivity, with a particular focus on its application as a versatile building block for the construction of complex sulfonamides. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, protocols, and safety considerations associated with this compound. By grounding our discussion in authoritative sources and detailed methodologies, we aim to provide a self-validating resource that underscores the compound's significance in the synthesis of biologically active molecules.

The Sulfonyl Chloride Moiety: A Cornerstone of Drug Discovery

The sulfonyl group is a critical functional group in medicinal chemistry, prized for its unique physicochemical properties and its ability to act as a bioisostere for other functionalities like carbonyls or phosphates.[1] Its derivatives, particularly sulfonamides, are found in a vast array of marketed pharmaceuticals, exhibiting a wide spectrum of biological activities including antimicrobial, antiviral, anticancer, and antidiabetic properties.[2][3]

The synthetic accessibility of sulfonamides is largely due to the reactivity of their sulfonyl chloride precursors.[4] Sulfonyl chlorides are highly valued in organic synthesis because they serve as robust electrophiles, reacting readily with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction is a cornerstone of library synthesis and lead optimization in drug discovery programs. The 4-methylpiperazine scaffold itself is a well-established pharmacophore, known to improve pharmacokinetic properties and confer activity across various biological targets.[5] The combination of these two moieties in This compound creates a powerful and versatile building block for constructing novel chemical entities with therapeutic potential.[6]

Chemical Identity and Properties

The unambiguous identification of a reagent is paramount for reproducible science. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[7] Its key identifiers and computed properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[7] |

| Molecular Formula | C₅H₁₁ClN₂O₂S | PubChem[7] |

| Molecular Weight | 198.67 g/mol | PubChem[7] |

| CAS Number | 1688-95-5 | PubChem[7] |

| Canonical SMILES | CN1CCN(CC1)S(=O)(=O)Cl | PubChem[7] |

| InChIKey | GDYYZWFHNRVHCC-UHFFFAOYSA-N | PubChem[7] |

| Monoisotopic Mass | 198.0229765 Da | PubChem[7] |

| Appearance | (Typically) Off-white to yellow solid | Supplier Data |

A list of common depositor-supplied synonyms includes: 4-Methyl-1-piperazinesulfonyl chloride, 1-(Chlorosulfonyl)-4-methylpiperazine, and N-Methylpiperazine-N'-sulfonyl chloride.[7]

Synthesis and Mechanistic Considerations

While this compound is commercially available, understanding its synthesis provides insight into its reactivity and potential impurities. The most common laboratory-scale synthesis involves the reaction of 1-methylpiperazine with a sulfonating agent, such as sulfuryl chloride (SO₂Cl₂), in an inert aprotic solvent.

Proposed Synthetic Pathway: 1-Methylpiperazine + Sulfuryl Chloride → this compound + HCl + SO₂

The causality behind this choice is rooted in the high reactivity of sulfuryl chloride. The reaction proceeds via a nucleophilic attack of the more basic secondary amine of 1-methylpiperazine onto the sulfur atom of SO₂Cl₂. A non-nucleophilic base, such as triethylamine or pyridine, is often included to scavenge the hydrochloric acid (HCl) byproduct, preventing the protonation and deactivation of the starting amine. The choice of an aprotic solvent like dichloromethane (DCM) or diethyl ether is critical to prevent hydrolysis of the highly moisture-sensitive sulfonyl chloride product.

Core Application: Sulfonamide Synthesis

The primary utility of this compound is in the synthesis of N-substituted sulfonamides. This transformation is a cornerstone of medicinal chemistry, enabling the facile coupling of the 4-methylpiperazine sulfonyl core to a diverse range of amine-containing fragments.[2][4]

General Reaction Scheme: this compound + R¹R²NH → 4-Methylpiperazine-1-sulfonamide derivative + HCl

The reaction mechanism involves the nucleophilic attack of an amine on the electrophilic sulfur center of the sulfonyl chloride. This is followed by the elimination of a chloride ion, which serves as an excellent leaving group. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine, or even excess substrate amine) to neutralize the HCl generated. This prevents the formation of an unreactive ammonium salt from the amine nucleophile.

The versatility of this reaction allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies. By varying the amine component, researchers can modulate the steric and electronic properties of the final molecule to optimize potency, selectivity, and pharmacokinetic profiles.[6][8]

Caption: Workflow for a typical sulfonamide synthesis using this compound.

Experimental Protocol: Synthesis of a Representative Sulfonamide

This protocol describes a self-validating system for the synthesis of N-benzyl-4-methylpiperazine-1-sulfonamide. The causality for each step is explained to ensure both reproducibility and understanding.

Objective: To synthesize N-benzyl-4-methylpiperazine-1-sulfonamide via nucleophilic substitution.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

-

Causality: Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride starting material.[9]

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Causality: The reaction is exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.

-

-

Reagent Addition: Add pyridine (2.0 eq) followed by the dropwise addition of benzylamine (1.05 eq).

-

Causality: Pyridine acts as a nucleophilic catalyst and as a base to quench the HCl byproduct. A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.

-

Causality: TLC provides a real-time assessment of the reaction's completion, preventing unnecessary reaction time or premature workup.

-

-

Workup & Extraction:

-

Dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).

-

Causality: The HCl wash removes excess pyridine and unreacted benzylamine. The NaHCO₃ wash removes any residual acid. The brine wash removes bulk water before drying.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Causality: Removing all water is essential before removing the solvent to prevent product degradation or hydrolysis upon storage.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-80% Ethyl Acetate in Hexanes).

-

Causality: Chromatography separates the desired product from non-polar impurities and any remaining starting materials, yielding a high-purity compound.

-

-

Characterization (Self-Validation): Characterize the purified product using ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure, identity, and purity.

-

Causality: This final step is non-negotiable for scientific integrity, confirming that the target molecule was synthesized successfully.

-

References

- 1. researchgate.net [researchgate.net]

- 2. cbijournal.com [cbijournal.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. 磺酰氯和磺酰胺 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C5H11ClN2O2S | CID 11171617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride [smolecule.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Characterization of 4-Methylpiperazine-1-sulfonyl Chloride: A Technical Guide

Introduction

4-Methylpiperazine-1-sulfonyl chloride is a key bifunctional molecule utilized extensively in medicinal chemistry and drug development. Its structure incorporates a reactive sulfonyl chloride moiety and a nucleophilic N-methylpiperazine group, making it a versatile building block for the synthesis of a diverse range of sulfonamides. Sulfonamides are a critical class of compounds with a broad spectrum of biological activities, and precise control over their synthesis is paramount. Therefore, unambiguous structural confirmation of intermediates like this compound is essential for ensuring the integrity and success of synthetic pathways.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of readily available, published experimental spectra, this guide leverages established principles of spectroscopy and data from analogous structures to present a robust, predictive analysis. The methodologies and interpretations detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this important synthetic intermediate.

Molecular Structure and Key Features

Understanding the molecular structure is fundamental to interpreting its spectroscopic output. This compound consists of a piperazine ring N-substituted with a methyl group at the 4-position and a sulfonyl chloride group at the 1-position. The piperazine ring is expected to exist in a chair conformation to minimize steric strain.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the electronic environment of the protons and carbons, respectively.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the N-methyl protons and the two sets of inequivalent methylene protons of the piperazine ring. The protons on the carbons adjacent to the electron-withdrawing sulfonyl chloride group will be deshielded and appear further downfield compared to those adjacent to the N-methyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.4 - 3.7 | Triplet | 4H | -CH₂- (adjacent to SO₂Cl) | The strong electron-withdrawing effect of the sulfonyl chloride group significantly deshields these protons, shifting them downfield. |

| ~ 2.5 - 2.8 | Triplet | 4H | -CH₂- (adjacent to N-CH₃) | These protons are in a more electron-rich environment compared to the other set of methylene protons, hence they appear more upfield. |

| ~ 2.3 - 2.5 | Singlet | 3H | N-CH₃ | The methyl group protons are expected to appear as a sharp singlet in a region typical for N-alkyl groups. |

Note: Predicted chemical shifts are relative to TMS in CDCl₃ and are based on typical values for similar functional groups.

The deshielded multiplet for the protons adjacent to the sulfonyl chloride group is a key indicator of the successful installation of this functional group[1]. The relative integration of 4:4:3 for the three signals would confirm the overall proton count of the molecule.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is anticipated to display three signals, corresponding to the three distinct carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 52 - 55 | -CH₂- (adjacent to N-CH₃) | These carbons are in a typical range for N-alkylated piperazine rings. |

| ~ 48 - 51 | -CH₂- (adjacent to SO₂Cl) | The sulfonyl chloride group will have a moderate deshielding effect on the adjacent carbons. |

| ~ 45 - 48 | N-CH₃ | The N-methyl carbon appears in a characteristic upfield region. |

Note: Predicted chemical shifts are relative to TMS in CDCl₃.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation : Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.[2] Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is often a good choice for sulfonyl chlorides.[2][3] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure good signal dispersion.

-

Processing : Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction to obtain clear and interpretable spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. For this compound, the key functional groups are the sulfonyl chloride (SO₂Cl) and the tertiary amine (piperazine ring).

Predicted IR Absorption Bands and Interpretation

The IR spectrum will be dominated by strong absorptions corresponding to the S=O stretching vibrations, which are highly characteristic of sulfonyl chlorides.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2950 - 2800 | Medium | C-H stretch (aliphatic) | Corresponds to the stretching vibrations of the C-H bonds in the methyl and methylene groups. |

| 1375 - 1410 | Strong | Asymmetric S=O stretch | A very strong and characteristic absorption for the sulfonyl chloride group.[1][4] |

| 1185 - 1204 | Strong | Symmetric S=O stretch | Another strong and characteristic band for the sulfonyl chloride functional group.[1][4] |

| 1125 - 1170 | Strong | C-N stretch | Characteristic stretching vibrations of the C-N bonds within the piperazine ring.[5] |

| ~ 600 - 500 | Medium-Strong | S-Cl stretch | The S-Cl stretching vibration is expected in this region. |

The presence of two very strong bands in the 1375-1410 cm⁻¹ and 1185-1204 cm⁻¹ regions is a definitive indicator of the sulfonyl chloride moiety[1][4]. The C-N stretching bands confirm the presence of the piperazine ring structure[5].

Experimental Protocol: FTIR Data Acquisition

Due to the moisture sensitivity of sulfonyl chlorides, sample preparation must be carried out in a dry environment.

Caption: Workflow for FTIR sample preparation using the KBr pellet method.

-

KBr Pellet Method : Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[6][7] Press the mixture into a thin, transparent pellet using a hydraulic press.

-

ATR-FTIR : A more convenient method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.[4] A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

-

Data Acquisition : A background spectrum should be collected first. Then, the sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum and Fragmentation Analysis

The nominal molecular weight of this compound is 198 g/mol . The monoisotopic mass is approximately 198.02 Da.[8] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 198, along with an isotope peak at m/z 200 (M+2) with an intensity of about one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom.

The fragmentation of the molecule is likely to proceed through several key pathways, primarily involving the cleavage of the piperazine ring and the loss of the sulfonyl chloride group or its components.

| m/z | Proposed Fragment | Rationale |

| 198/200 | [C₅H₁₁ClN₂O₂S]⁺ | Molecular ion with characteristic ³⁵Cl/³⁷Cl isotope pattern. |

| 134 | [C₅H₁₁N₂O₂S]⁺ | Loss of a chlorine radical (•Cl). |

| 99 | [C₅H₁₁N₂]⁺ | Loss of the sulfonyl chloride group (•SO₂Cl). This fragment corresponds to the N-methylpiperazine cation. |

| 70 | [C₄H₈N]⁺ | A common fragment from the cleavage of the piperazine ring. |

| 56 | [C₃H₆N]⁺ | Further fragmentation of the piperazine ring. |

A key fragmentation pathway likely involves the cleavage of the N-S bond, leading to the stable N-methylpiperazine cation at m/z 99. Further fragmentation of this ion would lead to the characteristic piperazine ring fragments at m/z 70 and 56.[9] Another potential fragmentation is the loss of SO₂ (64 Da) from the molecular ion, a common fragmentation pattern for sulfonamides and related compounds, which would result in a fragment at m/z 134.[10][11]

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method : Electron Ionization (EI) is a common method for small, relatively volatile molecules and would likely produce a rich fragmentation pattern. Electrospray Ionization (ESI) is another option, particularly if the compound is analyzed as its hydrochloride salt or if soft ionization is preferred to preserve the molecular ion.

-

Sample Introduction : The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Analysis : The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By understanding the expected ¹H and ¹³C NMR chemical shifts, the characteristic IR absorption bands, and the plausible mass spectrometric fragmentation patterns, researchers can confidently verify the identity and purity of this crucial synthetic intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. Adherence to these analytical principles is fundamental to maintaining the high standards of scientific integrity required in research and drug development.

References

- 1. acdlabs.com [acdlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. eng.uc.edu [eng.uc.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. This compound | C5H11ClN2O2S | CID 11171617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: 4-Methylpiperazine-1-sulfonyl Chloride in Medicinal Chemistry

Introduction: Strategic Value of the 4-Methylpiperazine Sulfonamide Moiety

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to achieving desired pharmacological profiles. 4-Methylpiperazine-1-sulfonyl chloride has emerged as a cornerstone reagent for introducing the 4-methylpiperazine sulfonamide moiety into lead compounds. This functional group is not merely a synthetic handle but a carefully chosen pharmacophore that imparts a range of beneficial properties to drug candidates.

The piperazine ring system is classified as a "privileged structure" in medicinal chemistry, owing to its frequent appearance in biologically active compounds that bind to multiple receptors with high affinity.[1] Its derivatives are integral to drugs targeting a wide array of conditions, including bacterial infections, cancer, and central nervous system disorders.[1][2][3][4][5] The 4-methylpiperazine group, in particular, offers several distinct advantages:

-

Enhanced Aqueous Solubility: The tertiary amine of the piperazine ring has a physiologically relevant pKa, allowing it to be protonated at physiological pH. This capacity for salt formation significantly improves the aqueous solubility of the parent molecule, a critical factor for oral bioavailability and formulation.

-

Improved Pharmacokinetic Profile: The piperazine moiety can favorably modulate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It can serve as a "metabolic soft spot" or, conversely, block metabolism at adjacent sites, depending on the structural context.

-

Potent Target Engagement: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the protonated form can engage in ionic interactions, anchoring the drug molecule to its biological target.[1]

The sulfonyl chloride functional group provides a reliable and efficient chemical handle for covalently linking this valuable piperazine moiety to a primary or secondary amine on a core scaffold, forming a stable sulfonamide bond.[6][7] This guide provides a comprehensive overview of this compound, its properties, and detailed protocols for its application.

Physicochemical & Safety Data

Accurate characterization and safe handling are prerequisites for successful and reproducible experimentation.

Physicochemical Properties

The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁ClN₂O₂S | [8] |

| Molecular Weight | 198.67 g/mol | [8] |

| CAS Number | 1688-95-5 | [8][9][10] |

| Appearance | White to off-white solid | N/A |

| Topological Polar Surface Area (TPSA) | 49 Ų | [8] |

| Hydrogen Bond Acceptors | 4 | [11] |

| Hydrogen Bond Donors | 0 | [11] |

| Rotatable Bonds | 1 | [11] |

Safety, Handling, and Storage

Hazard Statement: this compound is corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed.[8]

Core Safety Protocols:

-

Handling: Always handle in a well-ventilated chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[13][14] Avoid inhalation of dust and contact with skin and eyes.[13]

-

Reaction Quenching: Sulfonyl chlorides react exothermically with nucleophiles, particularly water and alcohols. Quench reactions and leftover reagents cautiously, typically by slow addition to a stirred, cooled solution of a mild base like aqueous sodium bicarbonate.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][14] The compound is moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[12]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, alcohols, and moisture.[12][13]

Application in Medicinal Chemistry: Sulfonamide Synthesis

The primary application of this compound is the synthesis of sulfonamides via reaction with primary or secondary amines.[6] This reaction is a robust and widely used transformation in drug development.[15][16]

General Reaction Scheme & Mechanistic Rationale

The reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center.[17] The amine nucleophile attacks the sulfur atom, leading to the displacement of the chloride leaving group. An ancillary base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[6][17]

Caption: General workflow for sulfonamide synthesis.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are used to prevent hydrolysis of the reactive sulfonyl chloride. The choice often depends on the solubility of the amine starting material.

-

Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to scavenge the HCl generated.[6] Pyridine can also be used and may serve as both the base and a catalyst.[17] The base is crucial because its absence would lead to the protonation of the starting amine by the generated HCl, rendering it non-nucleophilic and halting the reaction.

-

Temperature: Reactions are typically initiated at a low temperature (e.g., 0 °C) to control the initial exotherm and minimize potential side reactions. The reaction is then often allowed to warm to room temperature to ensure complete conversion.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of an N-aryl-4-methylpiperazine-1-sulfonamide. Researchers should adapt stoichiometry and conditions based on their specific amine substrate.

Materials & Reagents

-

Amine Substrate (e.g., Aniline derivative)

-

This compound

-

Triethylamine (TEA), distilled

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (1.2 - 1.5 eq) to the solution. Cool the flask to 0 °C using an ice-water bath.

-

Sulfonyl Chloride Addition: In a separate container, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred, cooled amine solution over 10-15 minutes.

-

Expert Insight: Slow, dropwise addition is critical to manage the reaction exotherm and prevent the formation of undesired byproducts.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

-

Aqueous Workup:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

1 M HCl (to remove excess TEA)

-

Saturated NaHCO₃ solution (to remove residual acid)

-

Brine (to reduce the solubility of organic material in the aqueous layer)[18]

-

-

Self-Validation Check: Each wash removes specific impurities. Test the pH of the aqueous layer after the NaHCO₃ wash to ensure it is basic, confirming the neutralization of acid.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid or oil by flash column chromatography (typically using a silica gel stationary phase with a hexane/ethyl acetate or DCM/methanol gradient) or recrystallization to yield the pure sulfonamide product.

-

Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS, and HPLC).

Visualizing the Pharmacophoric Role

The 4-methylpiperazine sulfonamide moiety often serves as a key interaction point within a biological target, such as an enzyme active site.

Caption: Hypothetical drug-receptor interactions.

This diagram illustrates how the sulfonamide oxygens can accept hydrogen bonds, while the protonated piperazine nitrogen can donate a hydrogen bond or form a salt bridge with an acidic amino acid residue. The N-methyl group can engage in favorable hydrophobic interactions.

References

- 1. 4-(Methylsulfonyl)piperazin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride [smolecule.com]

- 3. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonamide - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | C5H11ClN2O2S | CID 11171617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 1688-95-5 [m.chemicalbook.com]

- 10. alchempharmtech.com [alchempharmtech.com]

- 11. 33581-96-3|this compound hydrochloride| Ambeed [ambeed.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. nj.gov [nj.gov]

- 14. fishersci.com [fishersci.com]

- 15. books.rsc.org [books.rsc.org]

- 16. thieme-connect.com [thieme-connect.com]

- 17. youtube.com [youtube.com]

- 18. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures | MDPI [mdpi.com]

The Versatility of 4-Methylpiperazine-1-sulfonyl Chloride in Modern Drug Discovery: Application Notes and Protocols

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Among these, the 4-methylpiperazine moiety has emerged as a "privileged scaffold," frequently employed to enhance aqueous solubility, oral bioavailability, and target affinity.[1] When coupled with a reactive sulfonyl chloride group, as in 4-methylpiperazine-1-sulfonyl chloride , this building block becomes a powerful tool for medicinal chemists. This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols and an analysis of the rationale behind its use.

The inherent reactivity of the sulfonyl chloride group allows for facile reaction with a wide array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[2] This reaction is a cornerstone of medicinal chemistry, enabling the synthesis of diverse compound libraries for screening and optimization. The 4-methylpiperazine portion of the molecule, with its basic nitrogen atom, often serves as a key pharmacophoric element, interacting with biological targets and improving the overall druglike properties of the final molecule.

Core Applications in Drug Discovery

The utility of this compound and its derivatives spans multiple therapeutic areas, primarily due to the favorable characteristics imparted by the 4-methylpiperazine sulfonamide core.

Anticancer Drug Development

The 4-methylpiperazine sulfonamide scaffold is a prominent feature in a number of anticancer agents. Its inclusion can enhance tumor cell penetration and interaction with specific molecular targets. For instance, derivatives of this scaffold have been investigated for their potential to inhibit key signaling pathways involved in cancer progression. One notable example is the synthesis of novel vindoline-piperazine conjugates, where the piperazine moiety, introduced via a sulfonyl linkage, was shown to be crucial for their antiproliferative effects against various human tumor cell lines.[3]

Central Nervous System (CNS) Disorders

The blood-brain barrier presents a significant challenge in the development of drugs targeting the CNS. The physicochemical properties of the 4-methylpiperazine group can be modulated to improve brain penetration. This has led to its use in the synthesis of inhibitors for targets such as the Glycine Transporter-1 (GlyT-1). Inhibition of GlyT-1 is a promising strategy for treating schizophrenia and other neurological disorders.[4] While many studies refer to sulfonylpiperazine derivatives more broadly, the fundamental principles of using this scaffold to achieve CNS activity are well-established.

Antimicrobial and Antiviral Agents

The sulfonamide functional group has a long history in the development of antimicrobial drugs. The incorporation of a 4-methylpiperazine ring can enhance the antibacterial spectrum and potency of these compounds.[5][6] The piperazine nucleus is found in numerous biologically active compounds with applications against various pathogens.[7]

Strategic Rationale for Employing this compound

The decision to use this compound in a synthetic campaign is often driven by a combination of factors aimed at optimizing the final drug candidate's properties.

-

Improved Solubility and Bioavailability: The tertiary amine in the 4-methylpiperazine ring is basic and can be protonated at physiological pH. This positive charge can significantly improve the aqueous solubility of a compound, which is often a prerequisite for good oral bioavailability.[1]

-

Enhanced Target Binding: The piperazine ring can act as a rigid spacer, positioning other functional groups for optimal interaction with a biological target. Furthermore, the nitrogen atoms can participate in hydrogen bonding, a key interaction in many protein-ligand binding events.

-

Modulation of Physicochemical Properties: The N-methyl group can influence the lipophilicity and metabolic stability of the molecule. By fine-tuning these properties, medicinal chemists can optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

-

Synthetic Tractability: this compound is a readily available and reactive building block, allowing for the straightforward synthesis of a diverse range of derivatives. This is particularly advantageous in the early stages of drug discovery, where rapid generation of analogues for structure-activity relationship (SAR) studies is crucial.

Experimental Protocols

The following protocols provide a general framework for the synthesis of sulfonamides using this compound. These should be adapted based on the specific properties of the amine substrate.

Protocol 1: General Synthesis of N-Substituted-4-methylpiperazine-1-sulfonamides

This protocol is a generalized procedure for the reaction of this compound with a primary or secondary amine in an aprotic solvent.

Materials:

-

This compound (or its hydrochloride salt)[8]

-

Primary or secondary amine of interest

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in anhydrous DCM.

-

Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature. The base is crucial to neutralize the HCl generated during the reaction.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture. If using the hydrochloride salt, an additional equivalent of base may be required.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous aprotic solvents like DCM or THF are used to prevent hydrolysis of the highly reactive sulfonyl chloride.

-

Base: A non-nucleophilic organic base like TEA or DIPEA is used to scavenge the HCl produced, driving the reaction to completion without competing with the amine nucleophile.

-

Equivalents: A slight excess of the sulfonyl chloride is often used to ensure complete consumption of the potentially more valuable amine starting material.

Visualization of the General Synthetic Workflow:

Caption: General workflow for sulfonamide synthesis.

Data Presentation: Biological Activity of Derived Compounds

The following table summarizes the biological activity of representative compounds synthesized using a sulfonylpiperazine scaffold. While not all examples utilize this compound specifically, they illustrate the potency that can be achieved with this general structural class.

| Compound Class | Target | Representative Compound | IC₅₀/GI₅₀ | Cell Line/Assay | Reference |

| Vindoline-piperazine Conjugates | Tubulin | Compound 23 | 1.00 µM (GI₅₀) | MDA-MB-468 (Breast Cancer) | [3] |

| Vindoline-piperazine Conjugates | Tubulin | Compound 25 | 1.35 µM (GI₅₀) | HOP-92 (Lung Cancer) | [3] |

| Phenyl Benzamide Derivatives | EGFR | Compound A-11 | 5.71 µM (IC₅₀) | A-549 (Lung Cancer) | [9] |

| Phenyl Benzamide Derivatives | EGFR | Compound A-11 | 4.26 µM (IC₅₀) | HCT-116 (Colon Cancer) | [9] |

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in drug discovery. Its ability to readily form sulfonamides, combined with the beneficial properties of the 4-methylpiperazine moiety, makes it a powerful tool for medicinal chemists seeking to optimize lead compounds. The straightforward and robust synthetic protocols associated with its use allow for the rapid generation of diverse chemical libraries, accelerating the drug discovery process. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of privileged scaffolds like the 4-methylpiperazine sulfonamide will undoubtedly remain a key strategy in the design of the next generation of medicines.

References

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. scilit.com [scilit.com]

- 4. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ajchem-b.com [ajchem-b.com]

- 7. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 4-Methylpiperazine-1-sulfonyl Chloride

This technical guide provides a comprehensive framework for the synthesis, purification, characterization, and biological evaluation of novel kinase inhibitors incorporating the 4-methylpiperazine-1-sulfonamide moiety. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents targeting protein kinases.

Introduction: The Strategic Incorporation of the 4-Methylpiperazinesulfonamide Moiety in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The piperazine scaffold is a privileged motif in medicinal chemistry, frequently appearing in approved kinase inhibitors.[1] Its presence can enhance aqueous solubility, provide a key point for molecular recognition, and allow for versatile synthetic elaboration.

This guide focuses on the utility of 4-methylpiperazine-1-sulfonyl chloride as a reactive intermediate for the facile introduction of the 4-methylpiperazinesulfonamide group onto amine-bearing molecular scaffolds. This functional group can act as a hydrogen bond acceptor and donor, potentially forming crucial interactions within the ATP-binding pocket of target kinases.

Synthetic Workflow Overview

The overall synthetic strategy is a two-step process commencing with the synthesis of the key building block, this compound, followed by its coupling with a diverse range of primary and secondary amines to generate a library of candidate kinase inhibitors.

Caption: A high-level overview of the synthetic and evaluation workflow.

Part 1: Synthesis of this compound

The synthesis of the sulfonyl chloride is a critical first step. The following protocol is based on the general reaction of secondary amines with sulfuryl chloride.

Protocol 1: Synthesis of this compound

Materials:

-

N-Methylpiperazine

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and an addition funnel, dissolve N-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Sulfuryl Chloride: In the addition funnel, prepare a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred N-methylpiperazine solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-